ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate
Description
Discovery Timeline and Pioneering Studies
Ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate (CAS 21203-19-0) emerged as a structurally distinct quinolizine derivative during late 20th-century investigations into nitrogen-containing heterocycles. Early synthetic routes for quinolizine frameworks were pioneered through cyclocondensation reactions involving ketene dithioacetals and pyridylacetate precursors. While exact dates for the compound’s first synthesis remain undocumented, its CAS registry aligns with synthetic methodologies reported in the 1980s–1990s, when researchers systematically explored quinolizine functionalization to optimize fluorescence and electronic properties.
Key advancements in its synthesis included the use of alkyl 2-pyridylacetates and cyanoacetate derivatives under basic conditions, enabling efficient cyclization and introduction of the cyano and ester moieties. Early structural characterization relied on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirming the bicyclic core and substituent positions. These studies laid the groundwork for subsequent exploration of its electronic properties, particularly its potential as a fluorophore.
Structural Relationship to Bicyclic Nitrogen Heterocycles
This compound belongs to the 4H-quinolizine family, characterized by a bicyclic system comprising a pyridine ring fused to a six-membered lactam (Figure 1). This structure distinguishes it from:
- Quinolines : Monocyclic systems with a single nitrogen atom.
- Pyrroloquinolizines : Tricyclic systems incorporating a pyrrole ring.
The compound’s bicyclic framework features:
- Pyridine Ring : Provides aromaticity and π-conjugation.
- Lactam Ring : Introduces a carbonyl group at position 4, critical for electronic delocalization.
- Substituents :
- Cyano Group (C≡N) : At position 1, enhancing electron-withdrawing effects.
- Ethyl Carboxylate : At position 3, contributing steric bulk and modulating solubility.
This combination of features places it within a niche subclass of quinolizines optimized for both structural rigidity and electronic tunability.
Positional Analysis Within Quinolizine Derivative Taxonomy
Quinolizine derivatives are classified by:
- Ring Fusion Pattern : 4H vs. 8H configurations.
- Substituent Positions : Electron-donating/withdrawing groups at key sites.
- Functional Groups : Esters, nitriles, or amines altering reactivity.
This compound occupies a unique taxonomic position (Table 1):
Properties
IUPAC Name |
ethyl 1-cyano-4-oxoquinolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-9(8-14)11-5-3-4-6-15(11)12(10)16/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBSXCVKFLHBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384477 | |
| Record name | Ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-19-0 | |
| Record name | Ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate typically involves the reaction of 2-methyl-pyridine with various reagents under specific conditions . One common method includes nitration followed by reduction to generate the key intermediate ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
Ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: Substitution reactions can occur at various positions on the quinolizine ring, leading to the formation of diverse derivatives.
Scientific Research Applications
Ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been studied for their ability to inhibit HIV integrase, an enzyme crucial for the replication of the HIV virus . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing viral replication .
Comparison with Similar Compounds
Ethyl 4-oxo-4H-quinolizine-3-carboxylate (Unsubstituted Analog)
- Structure: Lacks the cyano group at position 1.
- Synthesis : Prepared from 2-methylpyridine via cyclization and esterification .
- Reactivity: The absence of the cyano group makes it more reactive toward electrophilic substitution (e.g., nitration) compared to the cyano-substituted derivative .
- Applications: Serves as a precursor for amino- and nitro-substituted quinolizines .
Ethyl 1-Amino-4-oxo-4H-quinolizine-3-carboxylate
- Structure: Contains an amino (-NH₂) group at position 1 instead of cyano.
- Synthesis : Derived from nitration of the unsubstituted analog followed by reduction using Na₂S₂O₄ .
- Properties: The amino group is electron-donating, increasing susceptibility to oxidation and altering solubility (higher polarity than the cyano analog) .
Ethyl 1-Formyl-4-oxo-4H-quinolizine-3-carboxylate
- Structure : Features a formyl (-CHO) group at position 1.
- Properties: The formyl group is less electron-withdrawing than cyano, leading to intermediate reactivity. It requires storage under inert conditions due to aldehyde instability .
- Hazards: Classified with warnings for skin/eye irritation (H315, H319), similar to the cyano derivative .
Functional Group Impact on Physicochemical Properties
| Compound | Substituent (Position 1) | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate | -CN | C₁₃H₁₀N₂O₃ | 266.24 | High stability, low solubility in water, reactive toward nucleophiles |
| Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate | -NH₂ | C₁₂H₁₂N₂O₃ | 250.24 | Polar, prone to oxidation, forms hydrogen bonds |
| Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | -CHO | C₁₃H₁₁NO₄ | 245.23 | Moderate reactivity, hygroscopic, requires inert storage |
| Ethyl 4-oxo-4H-quinolizine-3-carboxylate | -H | C₁₂H₁₁NO₃ | 233.22 | Baseline reactivity, versatile for functionalization |
Biological Activity
Ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the quinolizine family, characterized by a bicyclic structure that includes a quinoline-like moiety. The compound features a cyano group at position 1 and an ester functional group, which contribute to its reactivity and biological properties.
Synthesis Methods
The synthesis typically involves multi-step processes such as:
- Condensation Reactions : Involving 2-methyl-pyridine with various reagents under controlled conditions.
- Functional Group Modifications : Such as oxidation and reduction to yield desired derivatives.
Antiviral Properties
Research indicates that this compound exhibits potential anti-HIV activity. Its derivatives have been studied for their ability to inhibit HIV integrase, an enzyme critical for the viral replication process. This mechanism involves the compound's interaction with the integrase enzyme, disrupting its function and thereby preventing the proliferation of the virus .
Antimicrobial Activity
The compound has also shown antimicrobial properties. Similar derivatives in the quinolizine class have been reported to inhibit bacterial growth by interfering with cell wall synthesis and protein production. These mechanisms are crucial for developing new antibacterial agents .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts on specific enzymes such as HIV integrase, inhibiting their activity.
- Fluorescent Properties : Some derivatives exhibit strong fluorescent responses to metal ions like Mg²⁺, which can be utilized in biochemical assays .
Study on Antiviral Activity
A study highlighted the efficacy of this compound derivatives against HIV. The results indicated that certain structural modifications enhanced inhibitory potency against integrase, making them promising candidates for further drug development .
Antimicrobial Research
Another investigation focused on the antimicrobial properties of related quinolizine compounds demonstrated significant inhibition against various bacterial strains, suggesting that ethyl 1-cyano derivatives could be developed into effective antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyano group at position 1 | Potential anti-HIV activity |
| 4-Hydroxyquinoline-3-carboxylic Acid | Hydroxy group at position 4 | Antimicrobial and antiviral |
| 6-(Pyrazolylmethyl)-4-oxoquinoline | Pyrazole ring substitution | Antiviral properties |
Q & A
Q. What are the common synthetic routes for ethyl 1-cyano-4-oxo-4H-quinolizine-3-carboxylate?
The synthesis typically involves functionalizing a quinoline or quinolizine core. For example, tricyclic quinolone derivatives can be synthesized using ethyl 4-hydroxyquinoline-3-carboxylate intermediates (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) via N-propargylation followed by click reactions with azides under Sharpless conditions to introduce cyano or triazole substituents . Subsequent hydrolysis or aminolysis may yield the target compound. Key steps include:
- Core functionalization : Introducing substituents at the 1- and 3-positions.
- Cyclization : Forming the quinolizine ring system via thermal or catalytic methods.
- Esterification : Stabilizing the carboxylate group using ethyl esters.
Q. Example Synthetic Pathway
Q. How is this compound characterized spectroscopically?
Standard characterization includes:
- NMR : H and C NMR to confirm the ester group (e.g., δ ~4.3 ppm for ethyl CH2), cyano (C≡N) absence of protons, and quinolizine ring protons.
- LC-MS/MS : To verify molecular weight (e.g., [M+H]+ for CHNO, expected m/z 243.08).
- IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O).
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related quinolone derivatives .
Q. What are the typical applications of this compound in antimicrobial research?
this compound derivatives are explored as fluoroquinolone analogs. For example, triazole-substituted quinolones exhibit moderate to promising activity against bacterial strains (e.g., E. coli, S. aureus) due to their DNA gyrase inhibition . Structure-activity relationship (SAR) studies focus on:
- Substituent optimization : Varying the 1- and 7-positions to enhance potency.
- Cytotoxicity screening : Assessing selectivity against mammalian cells.
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
The ICReDD framework combines quantum chemical calculations and reaction path search algorithms to predict optimal conditions (e.g., solvent, temperature) . For example:
- Transition state analysis : Identifying energy barriers for cyclization steps.
- Machine learning : Training models on historical reaction data to predict yields.
- In silico screening : Evaluating substituent effects on electronic properties (e.g., HOMO-LUMO gaps).
Case Study : A click reaction optimized via computational modeling reduced trial-and-error experiments by 60% in related quinolone syntheses .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Contradictions (e.g., unexpected H NMR splitting) are addressed through:
- Multi-technique validation : Cross-checking NMR, LC-MS, and X-ray data.
- Dynamic NMR studies : Assessing temperature-dependent conformational changes.
- Isotopic labeling : Using N or C to trace ambiguous signals.
Example : In a study of ethyl 7-chloro-6-fluoro-4-oxo-quinolone derivatives, X-ray crystallography resolved conflicting NMR assignments by confirming the keto-enol tautomer ratio .
Q. What experimental design (DoE) strategies improve reaction yield and purity?
Statistical DoE methods minimize experiments while maximizing data quality:
- Factorial design : Screening variables (e.g., temperature, catalyst loading).
- Response surface methodology (RSM) : Optimizing interdependent parameters.
- Taguchi arrays : Robustness testing for industrial scalability.
Application : A DoE study on quinolone esterification achieved 85% yield by optimizing ethanol/acid ratio (4:1) and reflux time (8 hours) .
Q. DoE Workflow
| Stage | Method | Outcome |
|---|---|---|
| Screening | 2 factorial design | Identified temperature as critical factor |
| Optimization | Central composite design | Yield increased from 60% to 85% |
| Validation | Triplicate runs | Confirmed reproducibility (RSD <5%) |
Q. How do electronic effects of substituents influence the compound’s reactivity?
Electron-withdrawing groups (e.g., -CN) at the 1-position enhance electrophilicity, facilitating nucleophilic attacks at the 4-oxo position. Computational studies (e.g., DFT) reveal:
- Cyano group : Lowers LUMO energy, increasing reactivity in Michael additions.
- Ethyl ester : Stabilizes intermediates via resonance.
Q. What are the challenges in scaling up laboratory-scale synthesis?
Key issues include:
- Purification : Column chromatography is impractical; switch to recrystallization or distillation.
- Byproduct formation : Optimize stoichiometry (e.g., azide:alkyne ratio in click reactions) .
- Safety : Handle reactive intermediates (e.g., azides) in controlled environments.
Scalability Case : A pilot-scale synthesis of a related quinolone achieved 90% purity via continuous flow reactor adjustments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
